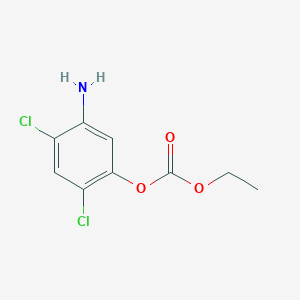
5-Amino-2,4-dichlorophenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-2,4-dichlorophenyl ethyl carbonate is a chemical compound with the molecular formula C9H9Cl2NO3 . It is a biochemical used for proteomics research .
Physical And Chemical Properties Analysis
5-Amino-2,4-dichlorophenyl ethyl carbonate has a molecular weight of 250.08 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Crystal Structure Analysis
5-Amino-2,4-dichlorophenyl ethyl carbonate and its derivatives are explored in the field of crystallography to understand molecular conformations and intermolecular interactions. The study of (2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one highlighted the dihedral angles and hydrogen-bond interactions, contributing to crystal packing stability (Butcher et al., 2007). Similarly, the crystal structures of amino phenyl carbonate derivatives were analyzed to understand the conformational differences between compounds, particularly focusing on the inclination angles of the phenoxycarbonyl ring (Raghuvarman et al., 2014).
Synthetic Chemistry and Molecular Interactions
In synthetic chemistry, the reactivity and interaction of 5-Amino-2,4-dichlorophenyl ethyl carbonate derivatives with other compounds are crucial for creating new molecules. For instance, the reaction involving N-(3,4-dichlorophenethyl)-N-methylamine showcased the potential for ring fission and bond cleavage reactions, providing insights into reaction mechanisms and product structures (Jäger et al., 2002). Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were studied for their hydrogen-bonded supramolecular structures, revealing intricate molecular linkages and framework structures (Costa et al., 2007).
Environmental Chemistry
The compound has implications in environmental chemistry, especially in the degradation of organic pollutants. Research on the sonochemical degradation of aromatic organic pollutants, including 2,4-dichlorophenol, provided valuable insights into mineralization rates and the impact of substrate structure, highlighting the compound's potential in remediation methods (Goskonda et al., 2002).
properties
IUPAC Name |
(5-amino-2,4-dichlorophenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-14-9(13)15-8-4-7(12)5(10)3-6(8)11/h3-4H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQPZVRZMXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)

![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)
![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)

![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B2795206.png)
![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)


![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
![2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2795216.png)